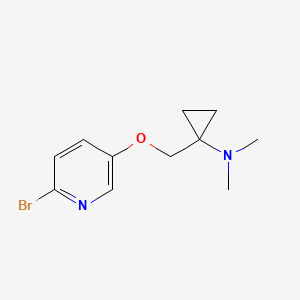

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride is a chemical compound with the following properties:

Molecular Formula: CHBrNO

Molecular Weight: 257.127 Da

ChemSpider ID: 25046518

Preparation Methods

The synthetic route for this compound involves the reaction of 6-bromopyridine with a suitable precursor to introduce the cyclopropane ring. The exact conditions and reagents may vary, but the general steps include cyclization and subsequent methylation. Industrial production methods are not widely documented, as this compound is primarily used in research.

Chemical Reactions Analysis

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride can undergo various reactions:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify the cyclopropane ring.

Substitution: The compound can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would involve variations of the cyclopropane or pyridine moieties.

Scientific Research Applications

Recent studies have highlighted the biological activities of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine, particularly in the fields of oncology and microbiology. The compound exhibits promising anticancer and antimicrobial properties, making it a candidate for further research.

Anticancer Activity

Research has demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:

- Cell Viability Studies : In vitro tests on A549 human lung adenocarcinoma cells showed that treatment with concentrations around 100 µM led to a notable decrease in cell viability, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens:

- Pathogen Testing : Studies have shown effective inhibition of growth for bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study on Anticancer Properties

- Methodology : A549 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Results : The compound exhibited an IC50 value lower than many conventional chemotherapeutics, indicating its potential as a lead compound for drug development.

Antimicrobial Efficacy Assessment

- Methodology : Disk diffusion and broth microdilution methods were employed to evaluate the antimicrobial activity against selected bacterial strains.

- Results : The compound showed significant zones of inhibition against both Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) that support its use as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The exact mechanism by which 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds with cyclopropane and pyridine moieties exist. the unique combination of features in this compound sets it apart.

Biological Activity

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a compound with potential applications in various biological fields, particularly in pest control and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H15BrN2O

- Molecular Weight : 284.16 g/mol

- IUPAC Name : this compound

1. Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that derivatives of pyridine, particularly those with halogen substitutions, can effectively target pests such as Aedes aegypti, a vector for various arboviruses including dengue and Zika .

Table 1: Insecticidal Efficacy of Pyridine Derivatives

| Compound | LC50 (μM) | LC90 (μM) | Target Pest |

|---|---|---|---|

| This compound | TBD | TBD | Aedes aegypti |

| Temephos | <10.94 | TBD | Aedes aegypti |

| 3,4-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Aedes aegypti |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve disruption of neurotransmitter signaling pathways in insects, akin to other pyridine derivatives. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent neurotoxicity .

3. Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new pesticide or pharmaceutical agent. In studies involving similar compounds, no significant cytotoxicity was observed in human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, animal studies indicated that high doses (2000 mg/kg) resulted in mild behavioral changes without structural damage to vital organs .

Case Study 1: Larvicidal Activity Against Mosquitoes

A study focused on a series of pyridine derivatives demonstrated that specific modifications could enhance larvicidal activity against Aedes aegypti. The findings suggested that the introduction of a bromine atom at the 6-position significantly increased potency compared to non-halogenated analogs .

Case Study 2: Comparative Analysis with Established Insecticides

In comparative studies with established insecticides such as temephos, the novel compound showed promising results but required further optimization to improve efficacy and reduce environmental impact. The data indicated that while initial results were favorable, refinements in formulation and delivery methods could enhance overall performance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine, and how can regioselectivity be ensured during bromopyridine functionalization?

- Methodological Answer : The bromopyridine core can be synthesized via regioselective halogenation using N-bromosuccinimide (NBS) in acetonitrile, as demonstrated for analogous pyridine derivatives . For the cyclopropanamine moiety, the Gabriel synthesis or reductive amination of cyclopropane carboxylic acid derivatives is recommended. Key challenges include controlling steric hindrance during the coupling of the bromopyridinyl-oxymethyl group to the cyclopropane ring. NMR (¹H/¹³C) and LC-MS should monitor intermediate purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic techniques:

- ¹H NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and dimethylamine signals (δ 2.2–2.4 ppm).

- HRMS : Confirm molecular ion peaks matching C₁₁H₁₄BrN₂O (exact mass: 297.03 g/mol).

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the bromopyridinyl-oxymethyl group relative to the cyclopropane .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to minimize light-/oxygen-induced decomposition. Cyclopropane rings are sensitive to ring-opening via acid/base catalysis; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclopropane ring in nucleophilic or electrophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the cyclopropane C–C bonds and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to ring-opening. Compare with experimental data from kinetic studies in acidic/basic conditions. Software like Gaussian or ORCA can model strain energy (~27 kcal/mol for cyclopropane) and predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo.

- Prodrug modification : Mask the cyclopropane amine with acyloxyalkyl groups to enhance bioavailability.

- Target engagement assays : Use SPR or ITC to confirm binding affinity to putative targets (e.g., neurotransmitter receptors) and correlate with functional cellular assays .

Q. How does the bromopyridine substituent influence intermolecular interactions in crystal packing, and what implications does this have for material design?

- Hydrogen bonding : The pyridinyl oxygen may form weak C–H⋯O interactions.

- Halogen bonding : Bromine participates in Br⋯N/O contacts (3.0–3.5 Å), stabilizing supramolecular assemblies.

- Implications : Design co-crystals with halogen-bond acceptors (e.g., perfluorinated aromatics) for tailored solid-state properties.

Q. Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response curves in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values. Account for cyclopropane ring instability by including time-dependent degradation factors in the model. Bootstrap resampling improves confidence intervals for small datasets .

Q. How can isotopic labeling (e.g., ¹³C-cyclopropane) track metabolic fate in tracer studies?

Properties

Molecular Formula |

C11H15BrN2O |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

1-[(6-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |

InChI |

InChI=1S/C11H15BrN2O/c1-14(2)11(5-6-11)8-15-9-3-4-10(12)13-7-9/h3-4,7H,5-6,8H2,1-2H3 |

InChI Key |

PFGSFYLOWLHVNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CC1)COC2=CN=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.